molecular formula C4H9ClN4 B2665809 3-Azidocyclobutan-1-amine;hydrochloride CAS No. 2241107-76-4

3-Azidocyclobutan-1-amine;hydrochloride

Cat. No. B2665809
CAS RN: 2241107-76-4
M. Wt: 148.59
InChI Key: HFQOAHDCENOICC-AXMBXGHFSA-N
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Description

3-Azidocyclobutan-1-amine;hydrochloride is a chemical compound. It is an amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .


Synthesis Analysis

The synthesis of amines involves various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides, ammonia, and other amines . The exact synthesis process for 3-Azidocyclobutan-1-amine;hydrochloride is not specified in the search results.


Chemical Reactions Analysis

Amines, including 3-Azidocyclobutan-1-amine;hydrochloride, can undergo various chemical reactions. For instance, they can react with carbonyl compounds to form imines . They can also undergo substitution reactions with azide ion, resulting in alkyl azides . The specific chemical reactions involving 3-Azidocyclobutan-1-amine;hydrochloride are not detailed in the search results.

Relevant Papers Several papers were retrieved during the search, but none of them specifically discuss 3-Azidocyclobutan-1-amine;hydrochloride . Therefore, a detailed analysis of relevant papers is not possible based on the current search results.

Scientific Research Applications

Synthesis of Analogues and Derivatives

  • A study describes the synthesis of 2,4-methanoproline analogues through a novel synthetic approach that could be applied to the development of new compounds with potential pharmacological properties (Rammeloo, Stevens, & De Kimpe, 2002).
  • Another research focused on the formation of azaplatinacyclobutane rings, highlighting a method that could be beneficial in creating compounds with unique structural features and potential application in medicinal chemistry (Lorusso et al., 2007).

Methodological Advances in Organic Synthesis

  • Investigations into the transformations of specific ketones with heterocyclic amines have led to the synthesis of C-substituted products, showcasing the versatility of these compounds in synthetic chemistry (Zupet, Tislér, & Golič, 1991).
  • Research on the synthesis of highly functionalized heterocycles incorporating a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety demonstrates the compound's utility in generating biologically relevant structures (Zapol'skii, Namyslo, de Meijere, & Kaufmann, 2012).

Application in Drug Discovery and Development

  • A novel series of 3-aminocyclobut-2-en-1-ones, serving as squaramide surrogates, have been prepared, indicating the potential of such compounds in the development of VLA-4 antagonists (Brand, de Candole, & Brown, 2003).
  • The synthesis of a protected 2-aminocyclobutanone as a modular transition state synthon highlights its use in medicinal chemistry, especially in designing inhibitors for hydrolase enzymes (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).

properties

IUPAC Name

3-azidocyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c5-3-1-4(2-3)7-8-6;/h3-4H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQOAHDCENOICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N=[N+]=[N-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidocyclobutan-1-amine;hydrochloride

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